
1-Chloro-3-(undecyloxy)propan-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-3-(undecyloxy)propan-2-OL is an organic compound that belongs to the class of chlorinated alcohols It features a hydroxyl group (-OH) and a chlorine atom attached to a propane backbone, with an undecyloxy group (C11H23O) substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-3-(undecyloxy)propan-2-OL typically involves the reaction of 1-chloro-2,3-epoxypropane with undecanol in the presence of a base. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of undecanol attacks the epoxide ring, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and the choice of solvent, are optimized to maximize yield and purity. Catalysts may also be used to enhance the reaction rate and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-3-(undecyloxy)propan-2-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The chlorine atom can be reduced to form a hydroxyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium thiolate (NaSR) can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of 1,3-dihydroxypropane derivatives.
Substitution: Formation of various substituted propan-2-OL derivatives.
Aplicaciones Científicas De Investigación
1-Chloro-3-(undecyloxy)propan-2-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Chloro-3-(undecyloxy)propan-2-OL depends on its chemical reactivity. The hydroxyl group can form hydrogen bonds with other molecules, while the chlorine atom can participate in nucleophilic substitution reactions. These interactions can affect molecular targets and pathways, leading to various biological and chemical effects.
Comparación Con Compuestos Similares
Similar Compounds
1-Chloro-2-propanol: Lacks the undecyloxy group, making it less hydrophobic.
3-Chloro-1-propanol: Similar structure but different substitution pattern.
1-Bromo-3-(undecyloxy)propan-2-OL: Similar but with a bromine atom instead of chlorine.
Uniqueness
1-Chloro-3-(undecyloxy)propan-2-OL is unique due to the presence of the long undecyloxy chain, which imparts distinct hydrophobic properties. This makes it suitable for applications where amphiphilic behavior is desired.
Propiedades
Número CAS |
201995-23-5 |
|---|---|
Fórmula molecular |
C14H29ClO2 |
Peso molecular |
264.83 g/mol |
Nombre IUPAC |
1-chloro-3-undecoxypropan-2-ol |
InChI |
InChI=1S/C14H29ClO2/c1-2-3-4-5-6-7-8-9-10-11-17-13-14(16)12-15/h14,16H,2-13H2,1H3 |
Clave InChI |
UGYBMQWYHHZCLB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCOCC(CCl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2-Oxoethyl)imino]diacetic acid](/img/structure/B12578604.png)
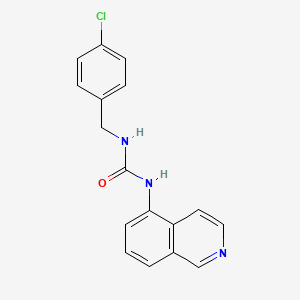
![2,2',7,7'-Tetrakis(2,2-diphenylethenyl)-9,9'-spirobi[fluorene]](/img/structure/B12578612.png)
![Phenyl (4-chloro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)carbamate](/img/structure/B12578613.png)

![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 3-bromo-2-(bromomethyl)-4-methoxy-, methyl ester](/img/structure/B12578616.png)

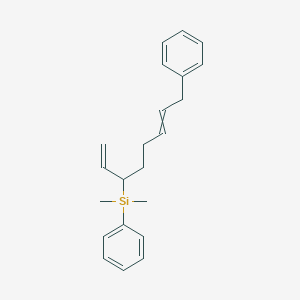

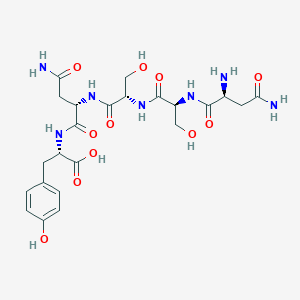

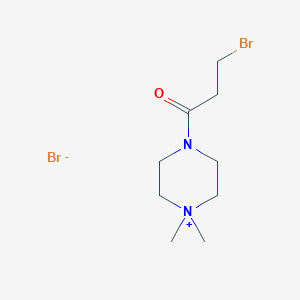
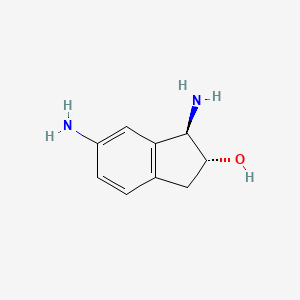
![3-[3-(2-chlorophenyl)prop-2-enoyl]-4,6-dimethyl-1H-pyridin-2-one](/img/structure/B12578677.png)
